Methyl beta-dipropylaminopropionate
Description
Methyl beta-dipropylaminopropionate (chemical formula: C₁₀H₂₁NO₂) is an ester derivative featuring a propionate backbone substituted with a dipropylamine group at the beta position. These compounds are often utilized as intermediates in drug synthesis, stabilizers, or active pharmaceutical ingredients (APIs) due to their ester functionality and amine-related reactivity .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-(dipropylamino)propanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-7-11(8-5-2)9-6-10(12)13-3/h4-9H2,1-3H3 |
InChI Key |
PPJJRLWJYWTKGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
a) Benzylisopropyl Propionate (CAS 67785-77-7)
- Structure: Features a benzyl-isopropyl group attached to a propionate ester. Unlike methyl beta-dipropylaminopropionate, it lacks an amine substituent.
- Applications : Primarily used in fragrances and flavoring agents due to its aromatic profile .
- Key Differences: The absence of an amine group limits its utility in pharmaceutical synthesis compared to this compound.
b) Betamethasone Dipropionate (CAS 5593-20-4)
- Structure: A corticosteroid with two propionate ester groups.
- Applications: Widely used as an anti-inflammatory and immunosuppressive agent in topical formulations .
- Key Differences: The presence of a steroid backbone and dual propionate groups distinguishes it from this compound, which lacks steroidal activity.
c) Ethyl 3-Amino-3-Phenylpropanoate (CAS 6335-76-8)
Physicochemical Properties
While direct data on this compound are unavailable, inferences can be drawn from similar compounds:
Pharmacokinetic and Formulation Considerations
- This compound: Likely exhibits moderate bioavailability due to ester hydrolysis in vivo. Its amine group may enhance interaction with biological targets.
- Betamethasone Dipropionate : Requires precise formulation (e.g., inhalers or creams) to ensure bioavailability, as per FDA guidelines for Q1/Q2 sameness in generic drugs .
- Ethyl 3-Amino-3-Phenylpropanoate: Rapid esterase-mediated hydrolysis may limit its stability, necessitating prodrug strategies .
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